Pinocarveol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

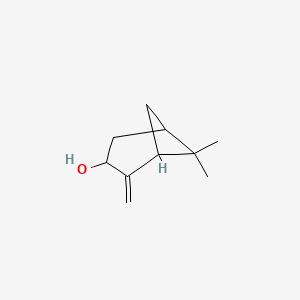

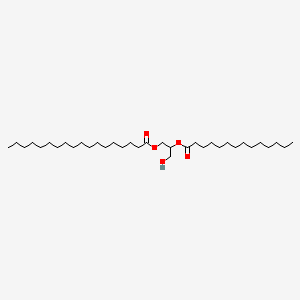

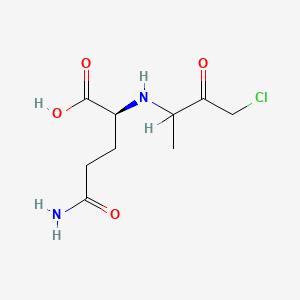

Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .

Industrial Production Methods

In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Análisis De Reacciones Químicas

Types of Reactions

Pinocarveol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as verbenone and myrtenal.

Reduction: Reduction reactions can convert this compound into other monoterpenoids.

Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and lead tetraacetate are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and diisobutylaluminum are used for reduction reactions.

Major Products

The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .

Aplicaciones Científicas De Investigación

Pinocarveol has several scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in plant metabolism and its presence in essential oils.

Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties.

Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry

Mecanismo De Acción

Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Verbenone: A monoterpenoid with similar oxidation properties.

Myrtenal: Another monoterpenoid formed from the oxidation of pinocarveol.

α-Pinene and β-Pinene: Precursors in the synthesis of this compound

Uniqueness

This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .

Propiedades

Número CAS |

3917-59-7 |

|---|---|

Fórmula molecular |

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |

Clave InChI |

LCYXQUJDODZYIJ-HRDYMLBCSA-N |

SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

SMILES isomérico |

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |

SMILES canónico |

CC1(C2CC1C(=C)C(C2)O)C |

Densidad |

0.977-0.983 |

Key on ui other cas no. |

5947-36-4 1674-08-4 3917-59-7 19894-98-5 |

Descripción física |

Viscous, light yellow oil; Warm, woody-balsamic aroma |

Pictogramas |

Irritant |

Solubilidad |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Sinónimos |

2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)

![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)

![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)